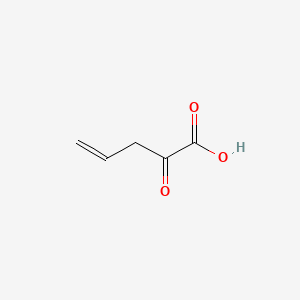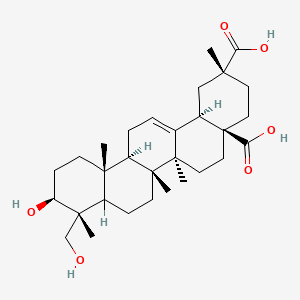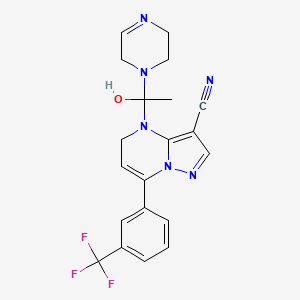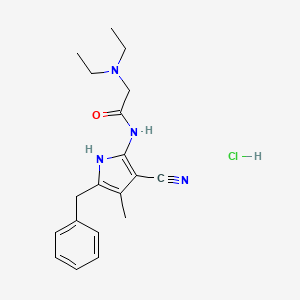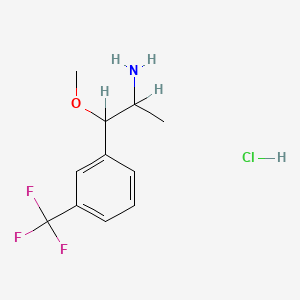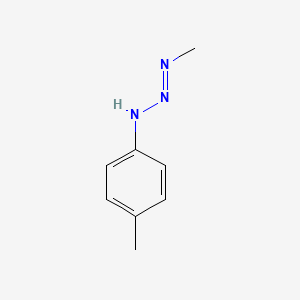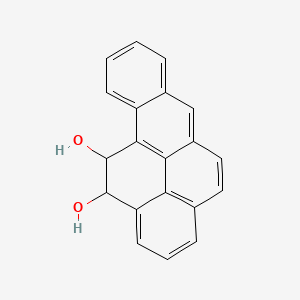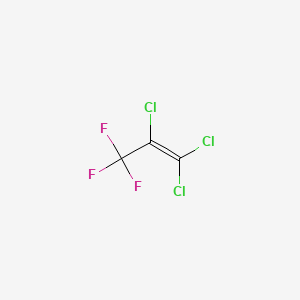
1,1,2-Trichloro-3,3,3-trifluoropropene
Overview
Description
Synthesis Analysis
The synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene involves catalytic fluorination of precursor compounds. Mao et al. (2014) described the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene using fluorinated chromia catalyst modified by Y or La, achieving almost 100% conversion and selectivity (Mao et al., 2014).
Molecular Structure Analysis
Research on the molecular structure of related chloro- and fluoro-propenes provides insights into the structural characteristics of this compound. For example, the molecular structures and conformations of closely related compounds have been determined by techniques such as gas-phase electron diffraction and ab initio calculations, shedding light on the conformational compositions and structural parameters essential for understanding the behavior and reactivity of these molecules (Postmyr, 1994).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatility as a chemical building block. Shimizu et al. (2009) explored the synthetic reactions of 3,3,3-trifluoropropynyllithium, borate, and stannane, showcasing the compound's potential in creating trifluoromethylated allenes, arylacetylenes, and enynes, thus highlighting the compound's reactivity and usefulness in organic synthesis (Shimizu et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, density, and solubility, are crucial for its handling and application in various domains. Although specific studies on these physical properties were not directly found, related research on the physical properties of similar chloro- and fluoro-propenes can provide a comparative basis for understanding the physical characteristics of this compound.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability under different conditions, and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. Research on its precursors and closely related compounds, such as studies on the catalytic fluorination and hydrodechlorination reactions, provides valuable insights into its chemical behavior and potential applications in industry and research (Belter, 1999).
Scientific Research Applications
Catalytic Fluorination : Mao et al. (2014) reported the use of 1,1,2-Trichloro-3,3,3-trifluoropropene in the synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), an essential intermediate for producing 2,3,3,3-tetrafluoropropene. They achieved a highly selective and stable catalyst using fluorinated chromia modified by lanthanum (Mao et al., 2014).
Synthesis of Fluoropropene Derivatives : Dmowski (1985) prepared derivatives like 1-phenyl-2-chloro-3,3,3-trifluoropropene from this compound. These compounds were characterized using NMR spectra and other methods (Dmowski, 1985).
Vapor Pressure Measurements : Zhang et al. (2013) measured the vapor pressure of 2-chloro-3,3,3-trifluoropropene, providing essential data for its use in various industrial applications (Zhang et al., 2013).
Catalytic Reactions of Chlorofluorocarbons : Blanchard et al. (1990) studied the reactions of chlorofluorocarbons like 1,1,2-trichloro-1,2,2-trifluoroethane on various catalysts, highlighting the role of this compound in these processes (Blanchard et al., 1990).
Environmental Fate of Refrigerants : Im et al. (2014) explored the environmental degradation of hydrofluoroolefins like 2,3,3,3-tetrafluoropropene, which are closely related to this compound, providing insights into the environmental impact of these compounds (Im et al., 2014).
Vapor-Liquid Equilibria Measurements : Yang et al. (2016) performed vapor-liquid equilibria measurements for binary systems including 2-chloro-3,3,3-trifluoropropene, contributing to the understanding of its physical properties in various mixtures (Yang et al., 2016).
Safety and Hazards
“1,1,2-Trichloro-3,3,3-trifluoropropene” is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
1,1,2-Trichloro-3,3,3-trifluoropropene is a complex compound with the molecular formula C3Cl3F3 It’s known that this compound is used in the production of cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .
Mode of Action
It’s known to be involved in the cis-trans isomerization process to produce cis-unsaturated chlorofluorocarbon . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that this compound is involved in the production of cis-unsaturated chlorofluorocarbon
Result of Action
It’s known to be involved in the production of cis-unsaturated chlorofluorocarbon
Action Environment
It’s known that trans-1-chloro-3,3,3-trifluoroprop-1-ene, a related compound, is a non-flammable, liquid-blowing agent with a boiling point close to room temperature . This suggests that temperature could be an important environmental factor influencing its action.
properties
IUPAC Name |
1,1,2-trichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVZVNYQIGOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073184 | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-52-7 | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 431-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trichloro-3,3,3-trifluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MQ7F3KMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene?
A1: this compound is a chlorofluorocarbon. While the provided abstracts don't explicitly state its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3Cl3F3.
Q2: How is this compound used in the synthesis of other fluorocarbons?
A: One of the research papers describes a process where this compound reacts with hydrogen fluoride (HF) and chlorine (Cl2) in the presence of a trivalent chromium catalyst. This reaction, conducted at temperatures between 250°C and 325°C, yields a mixture of different fluorocarbons, including hexafluoropropylene (C3F6) and 1,1,1,2,3,3,3-heptafluoropropane (C3HF7). This process highlights the use of this compound as a precursor for synthesizing other valuable fluorocarbons.
Q3: Has this compound been studied in the context of chemical mixture toxicity?
A: Yes, research has investigated the toxicity of chemical mixtures containing this compound . Specifically, a study explored the joint toxicity of a mixture containing this compound alongside other halogenated aliphatics (trichloroethylene, tetrachloroethylene, and hexachloro-1,3-butadiene). The research employed a weight-of-evidence (WOE) approach to estimate the mixture's overall toxicity and compared it to experimentally determined toxicity in animal models. This research contributes to understanding the potential health risks associated with exposure to mixtures containing this compound and highlights the importance of considering chemical interactions in toxicological assessments.
Q4: Does this compound react with platinum complexes?
A: Research indicates that this compound reacts with specific platinum complexes . When reacting with the platinum complex Pt(trans-stilbene)(PPh3)2, this compound leads to the formation of the complex PtCl2F2(PPh3)2. This reaction differs from the behavior of some other halogenated olefins, showcasing the specific reactivity of this compound in coordination chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



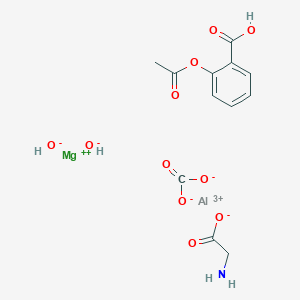
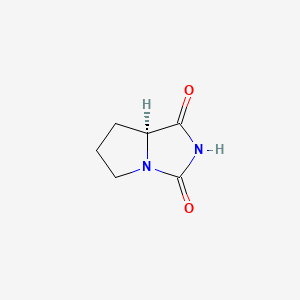
![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)
